cis-3-Methyl-piperidin-4-ylamine
CAS No.:
Cat. No.: VC13764087
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2 |
|---|---|
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | (3S,4R)-3-methylpiperidin-4-amine |
| Standard InChI | InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1 |
| Standard InChI Key | BCSXUVZTKVXBSD-NTSWFWBYSA-N |
| Isomeric SMILES | C[C@H]1CNCC[C@H]1N |
| SMILES | CC1CNCCC1N |
| Canonical SMILES | CC1CNCCC1N |
Introduction
cis-3-Methyl-piperidin-4-ylamine is a significant organic compound, particularly noted for its role in medicinal chemistry and organic synthesis. It belongs to the class of piperidine derivatives, which are renowned for their diverse biological activities. This compound is crucial as a building block for synthesizing more complex organic molecules, especially those targeting the central nervous system.
Synthesis and Preparation
The synthesis of cis-3-Methyl-piperidin-4-ylamine involves several steps, often starting with the cyclization of appropriate precursors. Industrial production typically employs multi-step synthesis processes optimized for yield and purity. Techniques such as high-pressure hydrogenation and catalytic reduction are frequently used to enhance efficiency and minimize by-products.
Synthesis Steps
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Cyclization: The initial step involves forming the piperidine ring from suitable starting materials.
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Reduction and Hydrogenation: These steps are crucial for introducing the methyl and amino groups at the correct positions.
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Purification: Final purification is often achieved through recrystallization or chromatography.
Applications in Medicinal Chemistry
cis-3-Methyl-piperidin-4-ylamine serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its applications include:
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Neuroactive Compounds: It is used in the synthesis of compounds that interact with neurotransmitter systems.
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Pharmaceutical Development: The compound is a precursor for drugs that modulate neurotransmitter activity.
Biological Activities and Mechanisms
The biological activities of cis-3-Methyl-piperidin-4-ylamine and its derivatives are primarily related to their interactions with enzymes and receptors in the central nervous system. These interactions can modulate neurotransmitter levels and activity, influencing various physiological processes.
Mechanism of Action
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Enzyme Interaction: The compound can act as an inhibitor or activator of certain enzymes involved in neurotransmitter metabolism.
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Receptor Binding: It may bind to specific receptors, influencing neurotransmitter release or uptake.
Stability Data
| Property | Description |
|---|---|
| Physical State | White crystalline solid |
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under standard laboratory conditions |
Research Findings and Future Directions
Recent studies have highlighted the potential of cis-3-Methyl-piperidin-4-ylamine derivatives in developing novel therapeutic agents. Further research is focused on optimizing synthesis methods and exploring new biological targets for these compounds.
Future Research Directions
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Optimization of Synthesis: Improving yield and purity through advanced catalytic methods.
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Biological Screening: Investigating interactions with various biological targets to identify potential therapeutic applications.
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